![molecular formula C14H16ClNO4 B13103692 (R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate CAS No. 1052699-08-7](/img/structure/B13103692.png)
(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxazepines Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom
準備方法
The synthesis of TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted benzene derivative, which undergoes a series of transformations including halogenation, oxidation, and cyclization to form the oxazepine ring. The tert-butyl group is often introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.
科学的研究の応用
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
TERT-BUTYL ®-8-CHLORO-4-OXO-2,3,4,5-TETRAHYDROBENZO(B)(1,4)OXAZEPINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Benzodiazepines: Both oxazepines and benzodiazepines contain heterocyclic rings with nitrogen atoms, but benzodiazepines have a fused benzene and diazepine ring system. Oxazepines have a different ring structure, which can lead to different biological activities.
Isoxazoles: Isoxazoles are five-membered heterocyclic compounds with one oxygen and one nitrogen atom. They share some chemical properties with oxazepines but have a smaller ring size and different reactivity.
Quinoxalines: Quinoxalines are another class of heterocyclic compounds with a benzene ring fused to a pyrazine ring. They have different electronic properties and reactivity compared to oxazepines.
特性
CAS番号 |
1052699-08-7 |
|---|---|
分子式 |
C14H16ClNO4 |
分子量 |
297.73 g/mol |
IUPAC名 |
tert-butyl (3R)-8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17)/t9-/m1/s1 |
InChIキー |
DOMUXMPWIOTODO-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1COC2=C(C=CC(=C2)Cl)NC1=O |
正規SMILES |
CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


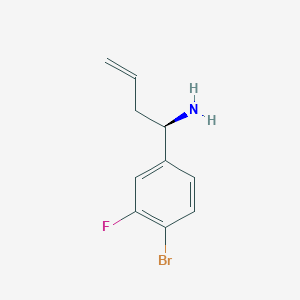



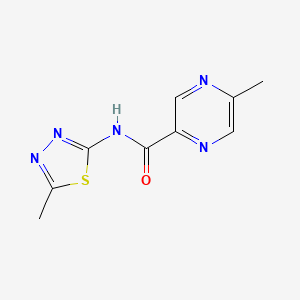

![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)

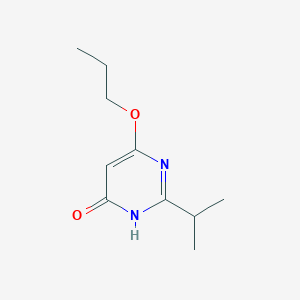
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)
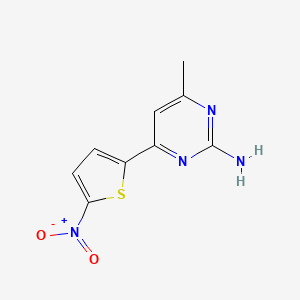
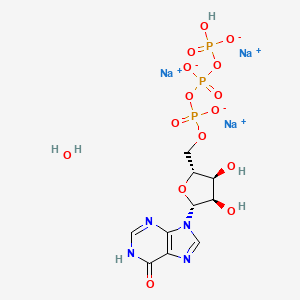
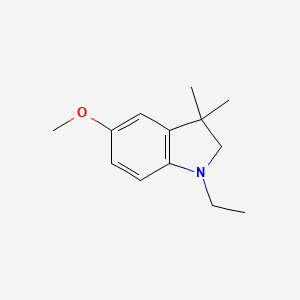
![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)
